Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
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Overview
Description
Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to the indene ring system. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring system can be constructed through a series of cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde and its derivatives, which are known for their diverse biological activities.
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles, which exhibit various biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C12H15ClFNO2 |
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Molecular Weight |
259.70 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluoro-1,3-dihydroindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-2-16-11(15)12(14)6-8-4-3-5-10(13)9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H |
InChI Key |
NUFSKKREMVXCKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C(=CC=C2)F)N.Cl |
Origin of Product |
United States |
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